N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine
Description
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is a secondary amine characterized by an N-methyl group attached to a methanamine backbone, which is further substituted at the phenyl ring with a propargyl ether (prop-2-yn-1-yloxy) group. These compounds are typically synthesized via alkylation or coupling reactions involving propargyl ethers and N-methylamine precursors . The propargyl group introduces electron-withdrawing and steric effects, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-1-(2-prop-2-ynoxyphenyl)methanamine |
InChI |
InChI=1S/C11H13NO/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h1,4-7,12H,8-9H2,2H3 |
InChI Key |
PJPJERGJAVJLHY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(prop-2-yn-1-yloxy)benzyl Chloride Intermediate
- Reaction: 2-hydroxybenzyl alcohol or 2-hydroxybenzyl chloride is reacted with propargyl bromide or propargyl chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent such as acetone or acetonitrile.
- Conditions: Room temperature to reflux, typically 12–24 hours.
- Outcome: Formation of 2-(prop-2-yn-1-yloxy)benzyl chloride or bromide, which serves as a key electrophilic intermediate for subsequent amination.
Nucleophilic Substitution with Methylamine
- Reaction: The 2-(prop-2-yn-1-yloxy)benzyl halide intermediate is reacted with methylamine (aqueous or anhydrous) to substitute the halide with the N-methylamine group.
- Conditions: Reflux in ethanol or methanol, or under pressure in sealed vessels to enhance reaction rate.
- Purification: The product is isolated by extraction and purified by recrystallization or chromatography.
- Notes: The reaction typically yields the free base, which can be converted to the hydrochloride salt by treatment with HCl in ether or ethanol.
Alternative Reductive Amination Route
- Starting Materials: 2-(prop-2-yn-1-yloxy)benzaldehyde and methylamine.
- Reaction: Condensation of the aldehyde with methylamine forms an imine intermediate, which is subsequently reduced using sodium cyanoborohydride or sodium triacetoxyborohydride.
- Conditions: Mild acidic or neutral conditions, room temperature to 50°C.
- Advantages: This method avoids the use of benzyl halides and can offer higher selectivity and yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-hydroxybenzyl chloride + propargyl bromide + K2CO3 | Acetone, acetonitrile | RT to reflux (25–80°C) | 70–85 | Base-mediated etherification |
| 2 | 2-(prop-2-yn-1-yloxy)benzyl chloride + methylamine | Ethanol, methanol | Reflux (78°C) | 60–75 | Nucleophilic substitution |
| Alt 2 | 2-(prop-2-yn-1-yloxy)benzaldehyde + methylamine + NaBH3CN | Methanol, DCM | RT to 50°C | 65–80 | Reductive amination, milder and selective |
Research Findings and Yield Improvements
- A patent describing related substituted phenyl-2-propanamine compounds highlights a four-step synthesis with an overall yield close to 50%, significantly improving over older methods (~15%) by avoiding toxic reagents like sodium cyanide and using milder bases such as lithium diisopropylamide or sodium hydride.
- Industrial processes may employ continuous flow reactors to optimize reaction parameters, improve heat and mass transfer, and increase throughput and yield.
- The use of tetrahydrofuran, toluene, or methanol as solvents in various steps has been shown to influence reaction rates and product purity positively.
- Avoidance of harsh conditions and toxic reagents enhances safety and scalability for large-scale production.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-(prop-2-yn-1-yloxy)benzyl chloride + methylamine | SN2 substitution | Straightforward, scalable | Requires halide intermediate |
| Reductive Amination | 2-(prop-2-yn-1-yloxy)benzaldehyde + methylamine + reducing agent | Imine formation + reduction | Mild conditions, high selectivity | Requires aldehyde intermediate |
| Multi-step synthesis (patent) | Substituted benzyl chloride + isobutyronitrile + base + catalyst | Multi-step synthesis | High overall yield, avoids toxic reagents | More complex, multiple steps |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding formamides under visible-light-induced conditions.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used as reagents and conditions for oxidative formylation.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formamides are the major products formed from oxidation reactions.
Reduction: The corresponding amine is formed as the major product.
Substitution: Various substituted derivatives are formed depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine exerts its effects involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1 O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related N-methyl-1-(aryl)methanamine derivatives, highlighting substituent variations and their implications:
Electronic and Steric Effects
- Propargyl Ether vs. Thiophene : The propargyloxy group in the target compound introduces electron-withdrawing character compared to the electron-rich thiophene in . This may reduce nucleophilicity at the aromatic ring but enhance stability toward oxidation.
- Piperazine vs.
- Naphthyl vs.
Research Findings and Data
Spectroscopic and Physicochemical Data
- N-Methyl-1-(4-(4-methylpiperazin-1-yl)phenyl)methanamine (22d) :
- N-Methyl-1-(2-thiophen-2-ylphenyl)methanamine :
Biological Activity
N-Methyl-1-(2-(prop-2-yn-1-yloxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 241.32 g/mol
- Structure : The compound features a prop-2-yn-1-yloxy group attached to a phenyl ring and an N-methyl methanamine moiety, which enhances its reactivity and potential interactions with biological targets.
This compound exhibits biological activity primarily through its ability to form covalent bonds with various biomolecules. This interaction can lead to alterations in the function of proteins and enzymes, potentially influencing multiple biological pathways.
Photosensitization
One of the notable properties of this compound is its role as a photosensitizer , where it generates reactive oxygen species (ROS) upon exposure to light. This characteristic can be harnessed for therapeutic applications, particularly in photodynamic therapy (PDT) for cancer treatment, where localized activation can lead to selective cell death.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its structural similarity to other phenylmethanamines suggests potential activity against various pathogens.
| Pathogen Type | Activity | Mechanism |
|---|---|---|
| Bacteria | Moderate | Disruption of membrane integrity via ROS generation |
| Fungi | Low | Potential inhibition of cell wall synthesis |
Case Studies
-
Photodynamic Therapy Applications
In a study exploring the use of photosensitizers in PDT, this compound demonstrated effective tumor cell apoptosis upon light activation. The study highlighted the compound's ability to induce cell death selectively in malignant cells while sparing healthy tissue, indicating its potential as a therapeutic agent in oncology. -
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various substituted phenylmethanamines, including this compound. Results showed that this compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting further exploration for developing new antimicrobial agents.
Research Findings
Recent literature emphasizes the need for further investigation into the biological activities of this compound:
- In Vitro Studies : Initial in vitro assays have shown promising results regarding its interaction with biological targets, but comprehensive studies are necessary to elucidate specific pathways.
- Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity could lead to optimized derivatives with enhanced efficacy.
Q & A
Q. Basic
¹H NMR :
- Propargyl CH: δ ~2.5 ppm (triplet, J ≈ 2.5 Hz).
- OCH₂C≡CH: δ ~4.7 ppm (doublet).
- N-CH₃: δ ~2.3 ppm (singlet).
- Aromatic protons: δ 6.8–7.3 ppm (multiplet, 4H) .
¹³C NMR : Alkyne carbons (C≡C) at δ ~75–85 ppm.
Validate assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals.
What computational methods predict the reactivity of the propargyl ether moiety in click chemistry?
Q. Advanced
Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Huisgen cycloaddition with azides.
Analyze frontier molecular orbitals (HOMO/LUMO) to assess alkyne electrophilicity.
Use solvent models (e.g., PCM) to simulate reaction kinetics in polar solvents like DMSO .
Compare computed activation energies with experimental kinetic data to validate models.
How can X-ray crystallography resolve ambiguities in the molecular structure?
Q. Advanced
Grow single crystals via slow evaporation (e.g., ethanol/water mixture).
Collect diffraction data (Mo Kα radiation) and solve the structure using SHELXT .
Refine with SHELXL , analyzing anisotropic displacement parameters for thermal motion.
Validate bond lengths (e.g., C≡C: ~1.20 Å) and angles using ORTEP visualization .
What in vitro assays assess this compound’s activity against neurological targets?
Q. Advanced
Acetylcholinesterase inhibition : Use Ellman’s method (DTNB reagent) to quantify enzyme activity at varying concentrations (IC₅₀ determination) .
Docking studies : Align the compound with known inhibitors (e.g., ASS234) in acetylcholinesterase active sites (AutoDock Vina).
Cell viability assays : Test neurotoxicity in SH-SY5Y cells via MTT assay.
How can conflicting synthesis yields from different methods be reconciled?
Q. Methodological
Compare reaction conditions (e.g., base strength, solvent polarity). Propargyl bromide reacts faster in polar aprotic solvents (DMF > THF) but may increase side reactions .
Optimize stoichiometry (1:1.2 molar ratio of phenol to propargyl bromide) to minimize unreacted starting material.
Use HPLC-MS to identify by-products (e.g., dimerization of alkyne groups) and adjust reaction time/temperature .
What strategies improve the compound’s stability during storage?
Q. Basic
Store as a hydrochloride salt (hygroscopic forms degrade faster).
Use amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the alkyne .
Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
How does the electronic environment of the propargyl group influence cross-coupling reactions?
Q. Advanced
Measure Hammett constants (σₚ) of substituents on the phenyl ring to correlate with reaction rates.
Use cyclic voltammetry to assess redox activity of the alkyne (E₁/₂ ≈ −1.5 V vs. Ag/AgCl).
Compare Sonogashira coupling yields with electron-deficient vs. electron-rich aryl halides .
What chromatographic techniques achieve high-purity isolation?
Q. Basic
Flash chromatography : Silica gel, hexane/EtOAc (8:2 to 6:4 gradient).
HPLC : Reverse-phase C18 column, 70% acetonitrile/30% water (0.1% TFA), flow rate 1 mL/min .
Confirm purity via HRMS ([M+H]⁺ = 162.0914; calc. for C₁₀H₁₂NO: 162.0919) .
How can metabolic stability be evaluated for potential drug development?
Q. Advanced
Microsomal assay : Incubate with rat liver microsomes (NADPH regeneration system) and quantify parent compound via LC-MS/MS over 60 minutes.
Identify metabolites using Q-TOF-MS (e.g., oxidation of the propargyl group or N-demethylation) .
Compare half-life (t₁/₂) with structurally similar compounds (e.g., ASS234) to assess SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
